Nociceptin Receptor (NOP) Affinity: 100-Fold Lower Affinity Than Optimized Analogs
1-[(4-phenylphenyl)methyl]piperidin-4-ol demonstrates a Ki of 1983 nM at the human nociceptin receptor (NOP), a value substantially higher (i.e., lower affinity) than optimized N-1 substituted analogs such as 1-(bis(2-bromophenyl)methyl)-4-phenylpiperidin-4-ol (Ki = 21 nM) [1]. This ~94-fold difference underscores the critical impact of N-1 substitution on target engagement.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1983 nM |
| Comparator Or Baseline | 1-(bis(2-bromophenyl)methyl)-4-phenylpiperidin-4-ol: 21 nM |
| Quantified Difference | ~94-fold lower affinity (higher Ki) |
| Conditions | Nociceptin receptor (human) expressed in CHO cells, assessed by [35S]GTPγS binding assay |
Why This Matters
This compound serves as a low-affinity reference control for NOP receptor SAR studies, enabling precise quantification of affinity gains from structural optimization.
- [1] BindingDB. (n.d.). BDBM50210409: 1-benzyl-4-phenylpiperidin-4-ol (CHEMBL230141). Ki for Nociceptin receptor; BindingDB. (2012). BDBM50210422: 1-(bis(2-bromophenyl)methyl)-4-phenylpiperidin-4-ol (CHEMBL389666). Ki for Nociceptin receptor. View Source
